molecular formula C13H18O B11751543 1-(4-Methylphenyl)hex-5-en-1-ol

1-(4-Methylphenyl)hex-5-en-1-ol

Cat. No.: B11751543
M. Wt: 190.28 g/mol
InChI Key: CGOZUFAINHFSID-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)hex-5-en-1-ol is an organic compound with the molecular formula C13H18O It is characterized by a hexenyl chain attached to a phenyl ring substituted with a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)hex-5-en-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with an appropriate aldehyde or ketone to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding alkyne or alkene precursor. This method is advantageous due to its scalability and efficiency. The reaction conditions often include the use of a metal catalyst (such as palladium or platinum) and hydrogen gas under controlled pressure and temperature.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)hex-5-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3).

Major Products Formed:

    Oxidation: Formation of 1-(4-Methylphenyl)hex-5-en-1-al (aldehyde) or 1-(4-Methylphenyl)hex-5-enoic acid (carboxylic acid).

    Reduction: Formation of 1-(4-Methylphenyl)hexane.

    Substitution: Formation of substituted phenyl derivatives, such as 4-nitro-1-(4-Methylphenyl)hex-5-en-1-ol.

Scientific Research Applications

1-(4-Methylphenyl)hex-5-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)hex-5-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(4-Methylphenyl)hexane: Lacks the double bond and hydroxyl group, resulting in different chemical reactivity and applications.

    4-Methylphenylmethanol: Contains a hydroxyl group directly attached to the phenyl ring, leading to different chemical properties and uses.

    1-Phenylhex-5-en-1-ol:

Uniqueness: 1-(4-Methylphenyl)hex-5-en-1-ol is unique due to the presence of both the hexenyl chain and the methyl-substituted phenyl ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(4-methylphenyl)hex-5-en-1-ol

InChI

InChI=1S/C13H18O/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h3,7-10,13-14H,1,4-6H2,2H3

InChI Key

CGOZUFAINHFSID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCCC=C)O

Origin of Product

United States

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